1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione
Brand Name: Vulcanchem
CAS No.: 1205548-02-2
VCID: VC0122828
InChI: InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3
SMILES: CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O
Molecular Formula: C19H21NO5
Molecular Weight: 343.379

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione

CAS No.: 1205548-02-2

Cat. No.: VC0122828

Molecular Formula: C19H21NO5

Molecular Weight: 343.379

* For research use only. Not for human or veterinary use.

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione - 1205548-02-2

Specification

CAS No. 1205548-02-2
Molecular Formula C19H21NO5
Molecular Weight 343.379
IUPAC Name 1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione
Standard InChI InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3
Standard InChI Key ZWSSWGSJIWCZBK-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O

Introduction

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is a synthetic organic compound with a complex molecular structure, classified as a diketone due to the presence of two carbonyl groups. Its CAS number is 1205548-02-2, and it has a molecular formula of C19H21NO5 with a molecular weight of approximately 343.37 g/mol .

Synthesis Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione typically involves multi-step organic reactions. These may include condensation reactions and functional group modifications. The specific synthesis method can vary based on the desired purity and yield, with careful control of reaction conditions such as temperature, solvent choice, and reaction time being crucial.

Chemical Reactions and Applications

As a diketone, this compound can participate in various chemical reactions typical for this class of compounds. Its potential applications in scientific research are diverse, although specific biological mechanisms and pathways may require further investigation to fully elucidate its effects.

Research Findings and Potential Uses

While detailed biological activity data for this specific compound is limited, its structure suggests potential applications in pharmaceutical research, particularly in areas where diketones are known to interact with biological targets. Further research is necessary to explore its potential therapeutic uses and to understand its interaction with biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator